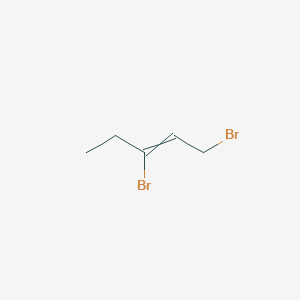
1,3-Dibromopent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromopent-2-ene is an organic compound characterized by the presence of two bromine atoms attached to a five-carbon chain with a double bond between the second and third carbon atoms. This compound is a member of the dibromoalkenes family and exhibits unique chemical properties due to the presence of both bromine atoms and the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromopent-2-ene can be synthesized through the bromination of pent-2-ene. The reaction typically involves the addition of bromine (Br₂) to pent-2-ene in an organic solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. This method ensures a high yield and selectivity for the desired dibromoalkene .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromopent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: Treatment with strong bases like potassium tert-butoxide can lead to the elimination of hydrogen bromide (HBr), forming pentadienes.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of conjugated dienes.
Addition: Formation of tetrabromo derivatives or other addition products.
Aplicaciones Científicas De Investigación
1,3-Dibromopent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-dibromopent-2-ene primarily involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and bromine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
1,2-Dibromoethene: Another dibromoalkene with different reactivity due to the position of the bromine atoms.
1,4-Dibromobut-2-ene: Similar structure but with a different carbon chain length and bromine atom positions.
1,3-Dibromopropene: Shorter carbon chain but similar reactivity patterns .
Uniqueness: 1,3-Dibromopent-2-ene is unique due to its specific carbon chain length and the position of the bromine atoms, which influence its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other dibromoalkenes .
Propiedades
Número CAS |
59838-04-9 |
|---|---|
Fórmula molecular |
C5H8Br2 |
Peso molecular |
227.92 g/mol |
Nombre IUPAC |
1,3-dibromopent-2-ene |
InChI |
InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3 |
Clave InChI |
BFYFTEZSAVFSKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


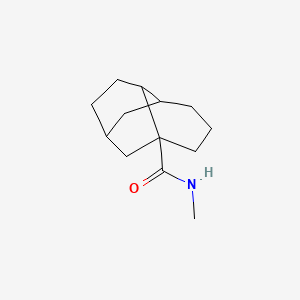
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)


![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
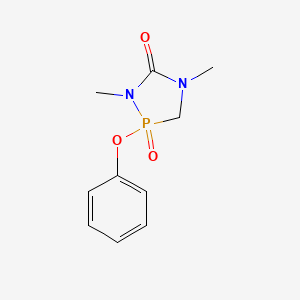
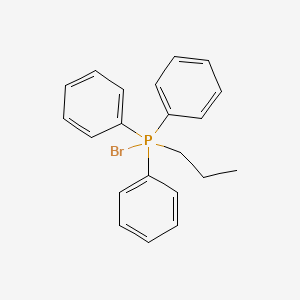

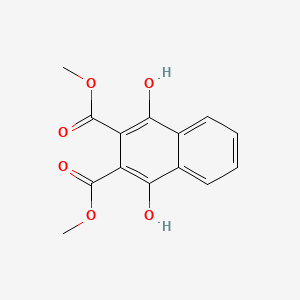

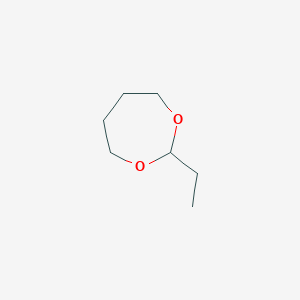
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)
